N-[3-(dimethylamino)propyl]-4-fluoro-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide hydrochloride
CAS No.: 1219150-82-9
VCID: VC11860940
Molecular Formula: C20H23ClFN3OS
Molecular Weight: 407.9 g/mol
* For research use only. Not for human or veterinary use.
![N-[3-(dimethylamino)propyl]-4-fluoro-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide hydrochloride - 1219150-82-9](/images/structure/VC11860940.png)
Description |
N-[3-(dimethylamino)propyl]-4-fluoro-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide hydrochloride is a synthetic organic compound that belongs to the class of benzamide derivatives. These compounds are often studied for their pharmacological activities, including antimicrobial, anticancer, and receptor-binding properties. The inclusion of functional groups such as dimethylamino, fluoro, and benzothiazole moieties contributes to its chemical reactivity and potential biological activity. Chemical FormulaWhile the exact molecular formula was not provided in the search results, similar compounds typically have molecular weights ranging between 300–600 g/mol depending on substituents. Functional GroupsKey functional groups include:
SynthesisThe synthesis of benzamide derivatives generally involves:
The specific synthesis pathway for this compound would likely involve:
Pharmacological ActivityBenzamide derivatives with similar structures are known for:
Research UtilityThe compound may serve as:
Spectroscopic CharacterizationCompounds like this are typically characterized using:
Biological AssaysBiological evaluation might include:
Data Table
|
||||||||||||
---|---|---|---|---|---|---|---|---|---|---|---|---|---|
CAS No. | 1219150-82-9 | ||||||||||||
Product Name | N-[3-(dimethylamino)propyl]-4-fluoro-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide hydrochloride | ||||||||||||
Molecular Formula | C20H23ClFN3OS | ||||||||||||
Molecular Weight | 407.9 g/mol | ||||||||||||
IUPAC Name | N-[3-(dimethylamino)propyl]-4-fluoro-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide;hydrochloride | ||||||||||||
Standard InChI | InChI=1S/C20H22FN3OS.ClH/c1-14-6-4-7-17-18(14)22-20(26-17)24(13-5-12-23(2)3)19(25)15-8-10-16(21)11-9-15;/h4,6-11H,5,12-13H2,1-3H3;1H | ||||||||||||
Standard InChIKey | ZRBQTJPFIFCDEY-UHFFFAOYSA-N | ||||||||||||
SMILES | CC1=C2C(=CC=C1)SC(=N2)N(CCCN(C)C)C(=O)C3=CC=C(C=C3)F.Cl | ||||||||||||
Canonical SMILES | CC1=C2C(=CC=C1)SC(=N2)N(CCCN(C)C)C(=O)C3=CC=C(C=C3)F.Cl | ||||||||||||
PubChem Compound | 16799089 | ||||||||||||
Last Modified | Nov 23 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume